

# The Early Discovery and Development of AZD-4901 (Pavinetant): A Technical Overview

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## Compound of Interest

Compound Name: Pavinetant

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An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

AZD-4901, also known as **Pavinetant**, is a selective antagonist of the neurokinin-3 (NK3) receptor that has been investigated for several therapeutic indications. This technical guide provides a comprehensive overview of the early discovery and development history of AZD-4901, from its initial synthesis and preclinical characterization to its evaluation in early-phase clinical trials. The document details its mechanism of action, key experimental protocols, and presents a summary of the quantitative data that shaped its development trajectory.

## Discovery and Initial Development

**Pavinetant** was first disclosed in patent literature by AstraZeneca.<sup>[1]</sup> The initial research focused on the development of potent and selective antagonists for the NK3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The rationale for targeting the NK3 receptor was based on its role in modulating neurotransmitter release and its implication in various physiological processes.

The development of **Pavinetant**, initially designated as AZD2624, stemmed from a medicinal chemistry program aimed at identifying novel quinoline-based compounds with desirable pharmacokinetic and pharmacodynamic properties.

## Chemical Synthesis

The synthesis of **Pavinetant**, a member of the quinoline class of compounds, involves a multi-step process. While the full detailed synthesis is proprietary, the general approach involves the construction of the substituted quinoline core, followed by the amide coupling with the appropriate chiral amine. The IUPAC name for **Pavinetant** is 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide.[2]

## Mechanism of Action and Preclinical Pharmacology

**Pavinetant** is a potent and selective, orally active antagonist of the human NK3 receptor.[2][3] The NK3 receptor is the primary receptor for the tachykinin peptide neurokinin B (NKB). The KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus play a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) pulsatility. By blocking the action of NKB at the NK3 receptor, **Pavinetant** modulates the release of GnRH and subsequently luteinizing hormone (LH).[4]

## In Vitro Pharmacology

While specific preclinical binding affinity ( $K_i$ ) and functional antagonist potency ( $IC_{50}$ ) values for AZD-4901 at the NK3 receptor are not publicly available in detail, it is described as a high-affinity antagonist.

One available in vitro study investigated the metabolic drug-drug interaction potential of AZD2624. This study provides some quantitative data on its effect on cytochrome P450 enzymes.

Table 1: In Vitro CYP Inhibition by AZD2624 (**Pavinetant**)

CYP Enzyme	Substrate	Apparent $IC_{50}$ ( $\mu M$ )
CYP3A4/5	Midazolam	7.1
CYP3A4/5	Testosterone	19.8

## Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies demonstrated that AZD-4901 causes significant and reversible reductions in testosterone levels. A population pharmacokinetic/pharmacodynamic (PK/PD) model was

developed based on data from three phase 1 studies. The model that best described the pharmacokinetics of AZD-4901 was a 2-compartment model with first-order absorption and elimination. An indirect response model was used to link the concentration of AZD-4901 to its effect on testosterone production.

Table 2: Preclinical and Early Clinical Pharmacokinetic/Pharmacodynamic Parameters of AZD-4901

Parameter	Value	Species/Population	Source
Half-life	8.5 hours	Healthy Women	
IC50 (Testosterone Suppression)	230 ng/mL	Healthy Volunteers/Patients	

## Clinical Development

The clinical development of AZD-4901 has explored its therapeutic potential in three distinct indications: schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.

### Schizophrenia (as AZD2624)

The initial clinical investigation of **Pavinetant**, under the code name AZD2624, was for the treatment of schizophrenia. The rationale was based on the hypothesis that modulating the NK3 receptor could offer a novel antipsychotic mechanism. However, a proof-of-principle Phase IIa study (NCT00686998) did not show a significant improvement in symptoms or cognition in patients with schizophrenia compared to placebo. This led to the discontinuation of its development for this indication.

### Polycystic Ovary Syndrome (PCOS) (as AZD-4901/MLE-4901)

Following the initial development for schizophrenia, the focus shifted to endocrine disorders. As AZD-4901 and later MLE-4901, the compound was investigated for the treatment of PCOS, a condition often characterized by elevated LH levels and hyperandrogenism. The ability of AZD-4901 to reduce LH and testosterone concentrations made it a promising candidate.

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01872078) evaluated the efficacy of AZD-4901 in women with PCOS. The study demonstrated that AZD-4901 significantly reduced LH pulse frequency and subsequently lowered serum LH and testosterone concentrations.

Table 3: Key Efficacy Results from the Phase 2 PCOS Trial (Day 7, 80 mg/day AZD-4901 vs. Placebo)

Endpoint	Result
LH Area Under the Curve (AUC)	52.0% reduction (95% CI, 29.6–67.3%)
Total Testosterone Concentration	28.7% reduction (95% CI, 13.9–40.9%)
LH Pulses/8 hours	Reduction of 3.55 (95% CI, 2.0–5.1)

Despite these positive efficacy signals, the development for PCOS was ultimately discontinued.

## Menopausal Hot Flashes (as MLE-4901)

The most promising therapeutic application for **Pavinetant** appeared to be for the treatment of vasomotor symptoms (hot flashes) in menopausal women. The rationale is based on the role of NKB signaling in the thermoregulatory dysfunction that underlies hot flashes.

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) was conducted to assess the effectiveness of MLE-4901 (40 mg twice daily) in reducing the frequency and severity of menopausal hot flashes. The study showed a significant reduction in hot flash frequency compared to placebo.

Table 4: Efficacy Results from the Phase 2 Hot Flash Trial (Week 4, MLE-4901 vs. Placebo)

Endpoint	Result
Total Weekly Hot Flashes	45 percentage point reduction (95% CI 22–67)
Mean Weekly Hot Flashes (Placebo)	49.01 (95% CI 40.81–58.56)
Mean Weekly Hot Flashes (MLE-4901)	19.35 (95% CI 15.99–23.42)

However, the development for hot flashes was also terminated in November 2017. This decision was made after an assessment of the clinical risks and benefits, which included observations of transient elevations in liver transaminases in a small number of participants. It has been suggested that this liver toxicity might be an idiosyncratic effect related to the chemical structure of **Pavinetant** rather than a class effect of NK3 receptor antagonists.

## Experimental Protocols

### In Vitro CYP Inhibition Assay

The inhibitory effect of AZD2624 on major human cytochrome P450 (CYP) enzymes was evaluated in vitro using human liver microsomes. The activity of specific CYP enzymes was monitored by the metabolism of probe substrates (e.g., midazolam for CYP3A4/5 and testosterone for CYP3A4/5) in the presence of varying concentrations of AZD2624. The concentration of the metabolite was measured by a suitable analytical method, such as LC-MS/MS, to determine the IC<sub>50</sub> value.

### Clinical Trial Protocol for PCOS (NCT01872078)

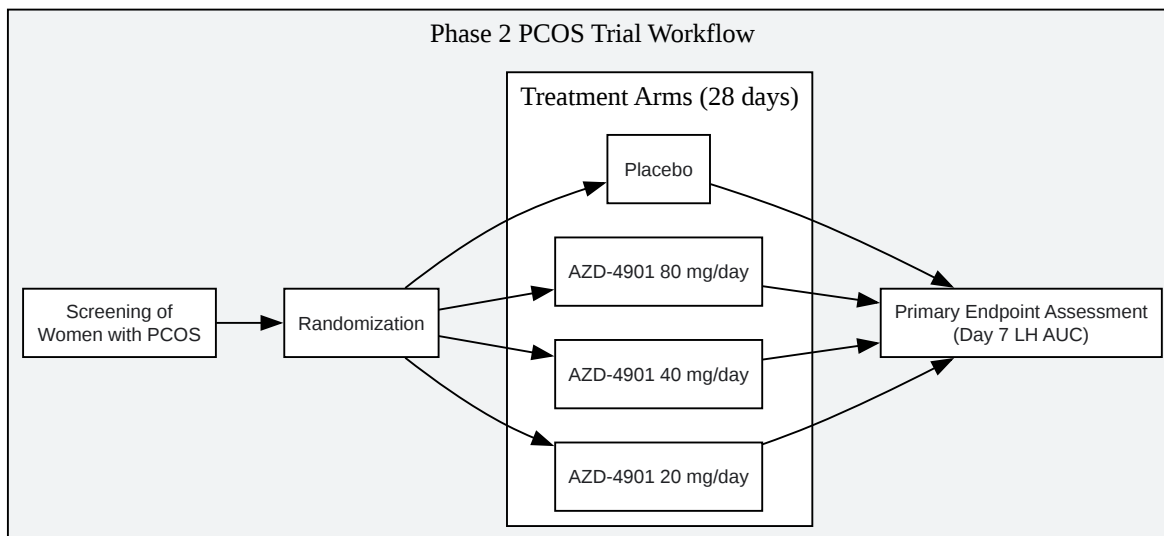
This was a double-blind, double-dummy, placebo-controlled, phase 2 trial in women aged 18–45 with PCOS. Participants were randomized to receive AZD-4901 at doses of 20, 40, or 80 mg/day, or a matching placebo for 28 days. The primary outcome was the change from baseline in the area under the LH serum concentration-time curve over 8 hours on day 7. Blood samples for hormone analysis were collected at frequent intervals to assess pulsatility.

### Clinical Trial Protocol for Hot Flashes (NCT02668185)

This was a phase 2, randomized, double-blind, placebo-controlled, single-center, crossover trial. Eligible participants were healthy women aged 40–62 years experiencing seven or more hot flashes per 24 hours. Participants received 4 weeks of MLE-4901 (40 mg, orally, twice daily) and 4 weeks of placebo, in random order, separated by a 2-week washout period. The primary outcome was the total number of hot flashes during the fourth week of treatment. Participants recorded their hot flashes in a daily diary.

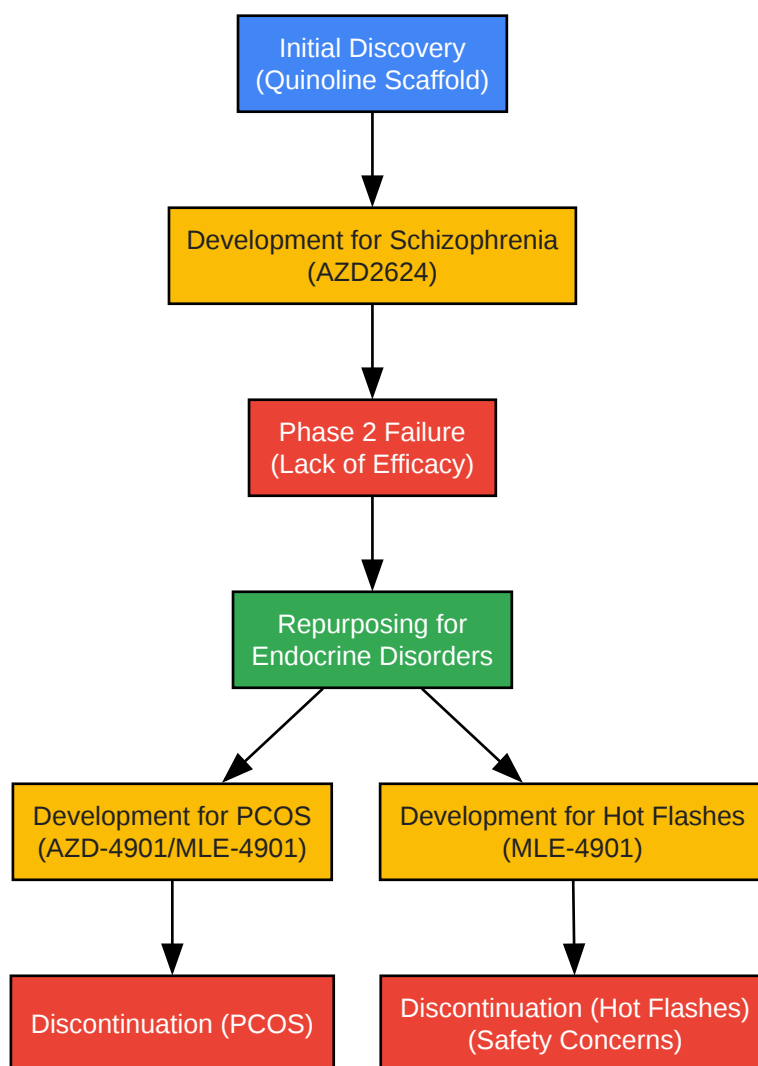
## Visualizations

Caption: Signaling pathway of Neurokinin B and the mechanism of action of AZD-4901.



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Caption: Workflow of the Phase 2 clinical trial of AZD-4901 in PCOS.



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Caption: Development timeline and key decision points for AZD-4901 (**Pavinetant**).

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